3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C12H11FO2 and a molecular weight of 206.22 g/mol It is characterized by a bicyclo[111]pentane core structure substituted with a 4-fluorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1.1.1]propellane intermediate, which is then functionalized to introduce the desired substituents.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid or boronate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxaldehyde: This compound has a similar bicyclo[1.1.1]pentane core but with an aldehyde functional group instead of a carboxylic acid.
2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features additional fluorine atoms on the bicyclo[1.1.1]pentane core.
Uniqueness
3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2089651-62-5 |
---|---|
Molecular Formula |
C12H11FO2 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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